Dichlorodihexylsilane

Description

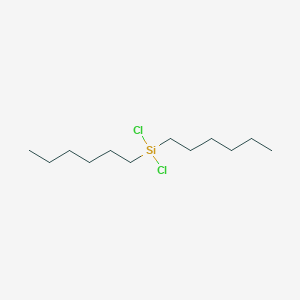

Structure

2D Structure

Properties

IUPAC Name |

dichloro(dihexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26Cl2Si/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAYZPGATNMOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97036-67-4 | |

| Record name | Silane, dichlorodihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9066338 | |

| Record name | Silane, dichlorodihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18204-93-8 | |

| Record name | Dichlorodihexylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodihexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018204938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorodihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodihexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodihexylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodihexylsilane (C₁₂H₂₆Cl₂Si), a versatile organosilicon compound, serves as a crucial intermediate in the synthesis of a variety of silicon-containing molecules.[1] Its bifunctional nature, arising from the two reactive chlorine atoms attached to a central silicon atom, allows for the facile introduction of the dihexylsilyl moiety into organic frameworks. This property makes it a valuable building block in the development of new materials, including polymers and specialty chemicals, and as a derivatization reagent in analytical chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and spectroscopic data to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a combustible liquid that is stable in sealed containers under a dry, inert atmosphere.[2] It is highly reactive with water and moisture in the air, liberating hydrogen chloride.[2] Proper handling and storage procedures are essential to maintain its integrity and ensure safety.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆Cl₂Si | [1] |

| Molecular Weight | 269.33 g/mol | [1] |

| CAS Number | 18204-93-8 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 111 °C | [1] |

| Density | 0.962 g/cm³ | [3] |

| Refractive Index | 1.4104 | [3] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of silicon-carbon bonds. This approach involves the reaction of a hexylmagnesium halide (Grignard reagent) with a silicon tetrachloride precursor. The stoichiometry of the reactants is critical to favor the formation of the desired di-substituted product.

Logical Relationship of Grignard Synthesis

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as an initiator)

-

Dry nitrogen or argon gas supply

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether or THF. Add a small amount of the 1-bromohexane solution to the magnesium. If the reaction does not initiate, gentle warming may be necessary. Once the reaction starts, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.

-

Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent solution in an ice bath. In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF. To favor the formation of the di-substituted product, add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution while maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction mixture is then typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Hydrosilylation

Hydrosilylation offers a more direct and often more efficient route to di-n-alkyldichlorosilanes. This method involves the addition of a hydrosilane (in this case, dichlorosilane) across the double bond of an alkene (1-hexene) in the presence of a catalyst.

Experimental Workflow for Hydrosilylation

Caption: Step-by-step workflow for the hydrosilylation synthesis.

Experimental Protocol: Hydrosilylation of 1-Hexene

This protocol is a specific example for the synthesis of this compound.[1]

Materials:

-

1-Hexene

-

Dichlorosilane (H₂SiCl₂)

-

Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (B130326)

-

Argon gas supply

-

Stainless steel pressure reactor

Procedure:

-

Reactor Preparation: A stainless steel pressure reactor is evacuated and flushed five times with argon.

-

Charging the Reactor: Under an argon flow, 1-hexene and a catalytic amount of hexachloroplatinic acid solution in isopropanol are introduced into the reactor.

-

Addition of Dichlorosilane: The reactor is sealed and cooled in liquid nitrogen. Dichlorosilane is then condensed into the reactor.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred. The reaction is typically exothermic.

-

Purification: After the reaction is complete, the product, this compound, is isolated and purified by fractional distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the hexyl chains attached to the silicon atom.

Expected ¹H NMR Spectral Data:

Based on the structure of a di-n-hexyl group attached to a silicon atom, the following proton signals are expected. The chemical shifts are estimates and can vary depending on the solvent and instrument.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8 - 1.0 | Triplet | 6H | -CH₃ |

| ~ 1.2 - 1.5 | Multiplet | 16H | -CH₂- (in the middle of the chain) |

| ~ 1.5 - 1.7 | Multiplet | 4H | -Si-CH₂-CH₂ - |

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the hexyl chain.

| Chemical Shift (ppm) | Assignment |

| ~ 14 | -CH₃ |

| ~ 22 | -CH₂- |

| ~ 23 | -CH₂- |

| ~ 31 | -CH₂- |

| ~ 33 | -Si-CH₂-C H₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H and Si-Cl bonds.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2950 - 2850 | C-H stretching (from hexyl groups) |

| 1465 | C-H bending (from hexyl groups) |

| ~800 - 600 | Si-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of the hexyl chains and the loss of chlorine atoms.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 268, 270, 272 | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 183, 185 | [M - C₆H₁₃]⁺ |

| 99 | [SiCl₂H]⁺ |

| 85 | [C₆H₁₃]⁺ |

Applications

This compound is a valuable precursor in various fields:

-

Polymer Chemistry: It can be used as a monomer in the synthesis of polysiloxanes and other silicon-containing polymers, imparting properties such as thermal stability and hydrophobicity.

-

Organic Synthesis: The reactive Si-Cl bonds allow for its use in coupling reactions and as a protecting group for certain functional groups.

-

Material Science: It is used in the preparation of surface modification agents to alter the properties of materials like glass and silica.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for both Grignard and hydrosilylation routes offer practical guidance for its preparation. The summarized spectroscopic data provides a basis for the identification and quality control of the synthesized compound. With its versatile reactivity, this compound continues to be a compound of significant interest for researchers and professionals in various scientific disciplines.

References

Spectroscopic Profile of Dichlorodihexylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for dichlorodihexylsilane (C₁₂H₂₆Cl₂Si). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from homologous dichlorodialkylsilanes and fundamental principles of spectroscopy to present a predictive yet detailed overview. This information is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this versatile organosilicon compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimated based on known data for similar organosilicon compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Si-CH ₂-(CH₂)₄-CH₃ | 0.8 - 1.2 | Triplet | 6H |

| Si-CH₂-CH ₂-(CH₂)₃-CH₃ | 1.2 - 1.6 | Multiplet | 16H |

| Si-CH₂-(CH₂)₄-CH ₃ | 0.7 - 1.0 | Triplet | 6H |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-C H₂-(CH₂)₄-CH₃ | 20 - 25 |

| Si-CH₂-C H₂-(CH₂)₃-CH₃ | 22 - 35 |

| Si-(CH₂)₅-C H₃ | 13 - 15 |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkyl) stretch | 2850 - 2960 | Strong |

| C-H (alkyl) bend | 1465, 1375 | Medium |

| Si-C stretch | 700 - 850 | Medium-Strong |

| Si-Cl stretch | 450 - 600 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 268, 270, 272 | [Si(C₆H₁₃)₂Cl₂]⁺ | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 183, 185 | [Si(C₆H₁₃)Cl₂]⁺ | Loss of a hexyl radical |

| 149 | [Si(C₆H₁₃)₂Cl]⁺ | Loss of a chlorine radical |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the direct reaction of silicon with hexyl chloride in the presence of a copper catalyst.

Materials:

-

Silicon powder

-

Hexyl chloride

-

Copper(I) chloride (catalyst)

-

High-temperature tube furnace

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Distillation apparatus

Procedure:

-

A mixture of silicon powder and copper(I) chloride catalyst is placed in a reaction tube within a tube furnace.

-

The system is purged with an inert gas to remove air and moisture.

-

The furnace is heated to a temperature typically in the range of 280-320 °C.

-

Hexyl chloride vapor, carried by the inert gas stream, is passed over the heated silicon-catalyst bed.

-

The products of the reaction, primarily this compound along with other organosilanes, are passed through a condenser to liquefy them.

-

The collected liquid is then purified by fractional distillation to isolate the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

A thin film of the liquid this compound is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The this compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

Electron ionization (EI) is a common method for this type of compound, where the molecules are bombarded with high-energy electrons to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Molecular structure and predicted mass spectrometry fragmentation of this compound.

Unraveling the Structure: A Guide to ¹H and ¹³C NMR Peak Assignments for Dichlorodihexylsilane

For Immediate Release

¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for dichlorodihexylsilane are summarized below. These values are estimated based on the electronegativity of adjacent atoms and the overall magnetic environment of the nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

| α-CH₂ | Triplet | 1.0 - 1.2 | 4H |

| β-CH₂ | Multiplet | 1.3 - 1.5 | 4H |

| γ-CH₂ | Multiplet | 1.2 - 1.4 | 4H |

| δ-CH₂ | Multiplet | 1.2 - 1.4 | 4H |

| ε-CH₂ | Multiplet | 1.2 - 1.4 | 4H |

| ω-CH₃ | Triplet | 0.8 - 1.0 | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Approximate Chemical Shift (δ, ppm) |

| α-CH₂ | 20 - 25 |

| β-CH₂ | 30 - 35 |

| γ-CH₂ | 22 - 27 |

| δ-CH₂ | 31 - 36 |

| ε-CH₂ | 22 - 27 |

| ω-CH₃ | 13 - 15 |

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring ¹H and ¹³C NMR spectra applicable to organosilicon compounds like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The spectrometer should be properly tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: A range of 0-15 ppm is generally adequate for most organic compounds.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei back to their equilibrium state.

-

Acquisition Time: Typically 2-4 seconds.

-

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: A wider spectral width of 0-220 ppm is necessary for ¹³C NMR.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

5. Data Processing:

-

The raw data (Free Induction Decay - FID) is transformed into a frequency-domain spectrum using a Fourier transform.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the logical workflow for assigning NMR peaks to the structure of this compound.

Caption: Workflow for NMR Peak Assignment.

This guide serves as a valuable resource for the structural elucidation of this compound and similar organosilicon compounds. The provided theoretical data and experimental protocols offer a solid framework for researchers engaged in the synthesis and characterization of novel chemical entities.

Unraveling the Molecular Puzzle: A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Dichlorodihexylsilane

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodihexylsilane ((C₆H₁₃)₂SiCl₂) is an organosilicon compound with potential applications in various fields, including materials science and as a synthetic intermediate. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This technical guide provides a detailed predictive overview of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide extrapolates likely fragmentation pathways based on established principles of mass spectrometry and analysis of homologous dichlorodialkylsilanes.

Predicted Mass Spectrometry Fragmentation of this compound

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) that will undergo a series of fragmentation reactions. The primary cleavage events are anticipated to involve the loss of a chlorine radical, a hexyl radical, and subsequent alpha-cleavages of the alkyl chains. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Key Predicted Fragmentation Pathways:

-

Loss of a Chlorine Radical: The initial fragmentation is likely to be the cleavage of a Si-Cl bond to lose a chlorine radical (•Cl), resulting in a stable [M - Cl]⁺ ion. This is often a prominent peak in the mass spectra of organochlorosilanes.

-

Loss of a Hexyl Radical: Cleavage of a Si-C bond can lead to the loss of a hexyl radical (•C₆H₁₃), forming the [M - C₆H₁₃]⁺ ion.

-

Alpha-Cleavage: Following the initial loss of a radical, the alkyl chains can undergo further fragmentation. Alpha-cleavage, the breaking of the C-C bond adjacent to the silicon atom, is a common pathway for organosilanes. This would result in the loss of a pentyl radical from the [M - Cl]⁺ ion.

-

Rearrangements: Rearrangement reactions, while less predictable, may also occur, potentially leading to the formation of cyclic ions or the elimination of neutral molecules like HCl.

Tabulated Summary of Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed origins. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ²⁸Si, ³⁵Cl).

| m/z (Predicted) | Ion Formula | Ion Structure | Proposed Fragmentation Pathway |

| 268 | [C₁₂H₂₆Cl₂Si]⁺˙ | [(C₆H₁₃)₂SiCl₂]⁺˙ | Molecular Ion (M⁺˙) |

| 233 | [C₁₂H₂₆ClSi]⁺ | [(C₆H₁₃)₂SiCl]⁺ | M⁺˙ - •Cl |

| 183 | [C₆H₁₃Cl₂Si]⁺ | [C₆H₁₃SiCl₂]⁺ | M⁺˙ - •C₆H₁₃ |

| 162 | [C₇H₁₅ClSi]⁺ | [CH₃(CH₂)₄CH₂SiCl(CH₃)]⁺ | [M - Cl]⁺ - •C₅H₁₁ (via alpha-cleavage) |

| 148 | [C₆H₁₄ClSi]⁺ | [C₆H₁₄SiCl]⁺ | [M - C₆H₁₃]⁺ - HCl |

| 93 | [C₂H₆ClSi]⁺ | [(CH₃)₂SiCl]⁺ | Further fragmentation and rearrangement |

Visualizing the Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the predicted logical relationships in the fragmentation of this compound.

Experimental Protocols

While no specific experimental data for this compound is available, a standard approach for its analysis would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL to ng/mL range).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-500.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

4. Data Analysis:

-

The acquired mass spectra would be analyzed to identify the molecular ion and major fragment ions.

-

The fragmentation pattern would be compared with the predicted pathways outlined in this guide and with mass spectral libraries for structural confirmation.

Disclaimer: The fragmentation patterns, tables, and diagrams presented in this document are predictive and based on the established principles of mass spectrometry and data from analogous compounds. Experimental verification is required for definitive confirmation.

An In-depth Technical Guide to the FT-IR Spectral Analysis of Dichlorodihexylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of dichlorodihexylsilane. This document outlines the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and a summary of representative spectral data. The information presented herein is crucial for the characterization and quality control of this organosilane compound in research and development settings.

Introduction to the FT-IR Spectroscopy of Organosilanes

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds.[1][2][3] For organosilicon compounds like this compound, FT-IR is instrumental in confirming the presence of key structural features, such as silicon-carbon (Si-C), silicon-chlorine (Si-Cl), and carbon-hydrogen (C-H) bonds. Each of these bonds exhibits characteristic absorption frequencies in the infrared spectrum, providing a unique spectral fingerprint for the molecule.[4][5]

Molecular Structure of this compound

This compound possesses a central silicon atom bonded to two chlorine atoms and two hexyl chains. This structure gives rise to specific vibrational modes that can be detected by FT-IR spectroscopy. The primary vibrational modes of interest include the stretching and bending vibrations of the Si-Cl, Si-C, and C-H bonds within the hexyl groups.

Representative FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established correlations for organosilicon compounds.[4][5][6]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Intensity |

| 2955 - 2965 | C-H | Asymmetric Stretching in CH₃ | Strong |

| 2920 - 2930 | C-H | Asymmetric Stretching in CH₂ | Strong |

| 2870 - 2880 | C-H | Symmetric Stretching in CH₃ | Medium |

| 2850 - 2860 | C-H | Symmetric Stretching in CH₂ | Medium |

| 1460 - 1470 | C-H | Bending (Scissoring) in CH₂ | Medium |

| 1375 - 1385 | C-H | Bending (Umbrella) in CH₃ | Medium-Weak |

| 1250 - 1260 | Si-CH₂ | Bending | Medium |

| 800 - 850 | Si-C | Stretching | Strong |

| 425 - 625 | Si-Cl₂ | Asymmetric & Symmetric Stretching | Strong |

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

4.1. Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

This compound sample.

-

Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety goggles, gloves.

4.2. Sample Preparation and Measurement

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent to remove any residues.

-

Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is processed by subtracting the background spectrum and performing an ATR correction if necessary.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent and lint-free wipes to prevent cross-contamination.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the FT-IR analysis of this compound is depicted in the following diagram.

References

- 1. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dichlorodihexylsilane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dichlorodihexylsilane

This compound (C₁₂H₂₆Cl₂Si) is a versatile organosilicon compound that serves as a crucial intermediate in a variety of chemical syntheses.[1] Its utility is particularly pronounced in the pharmaceutical and diagnostic sectors, where it functions as a precursor for active pharmaceutical ingredients (APIs) and as a foundational component for diagnostic reagents.[1] The controlled reactivity of its silicon-chlorine bonds allows for the construction of complex molecular architectures, making it a valuable tool for drug development professionals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.

Core Physical and Chemical Properties

This compound is a combustible and corrosive liquid that is harmful if swallowed, in contact with skin, or inhaled. It is characterized by its moisture sensitivity, a common trait among chlorosilanes, which readily hydrolyze in the presence of water.

| Property | Value | Source |

| CAS Number | 18204-93-8 | [1][2] |

| Molecular Formula | C₁₂H₂₆Cl₂Si | [1][2] |

| Molecular Weight | 269.33 g/mol | [1][2] |

| Physical State | Colorless Liquid | [2] |

| Purity | >90.0% (GC) | |

| Density | 0.97 g/cm³ | [2] |

| Refractive Index | 1.45 | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | [2] |

| Solubility | Reacts with water | [3] |

Chemical Reactivity and Handling

The primary chemical characteristic of this compound is the reactivity of its Si-Cl bonds. These bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis. This reaction produces silanols, which can then condense to form siloxanes. The reactivity with water necessitates that this compound be handled under anhydrous conditions to prevent unwanted reactions and the release of corrosive hydrogen chloride gas.

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a substance that causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

Safety Information:

-

Hazard Statements: H227 (Combustible liquid), H290 (May be corrosive to metals), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P234 (Keep only in original container), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P330 + P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P403 + P235 (Store in a well-ventilated place. Keep cool), P406 (Store in corrosive resistant container with a resistant inner liner), P501 (Dispose of contents/ container to an approved waste disposal plant).

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of dichlorodialkylsilanes is the Grignard reaction, involving the reaction of a Grignard reagent with silicon tetrachloride. The following is a representative protocol for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

Standard dry glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel, nitrogen inlet)

Procedure:

-

Grignard Reagent Formation:

-

Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromohexane solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the hexylmagnesium bromide.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.

-

Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent. The stoichiometry should be carefully controlled to favor the formation of the this compound (approximately 2 equivalents of Grignard reagent to 1 equivalent of SiCl₄).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the magnesium salts.

-

Wash the salts with anhydrous diethyl ether to recover any product.

-

Combine the filtrate and washings.

-

Remove the solvent by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Hydrolysis of this compound

The hydrolysis of dichlorosilanes is a fundamental reaction. The following protocol is adapted from the hydrolysis of a similar compound and can be applied to this compound to form the corresponding diol, which is a precursor to polysiloxanes.

Materials:

-

This compound

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, mechanical stirrer, separatory funnel)

Procedure:

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound in a mixture of toluene and diethyl ether.

-

In the dropping funnel, prepare an aqueous solution of sodium bicarbonate.

-

-

Hydrolysis:

-

While vigorously stirring the this compound solution, add the aqueous sodium bicarbonate solution dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 35 °C.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the crude dihexylsilanediol.

-

Spectral Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two hexyl chains. The protons on the carbon alpha to the silicon atom will be the most deshielded. The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six different carbons of the hexyl group. The carbon atom directly bonded to the silicon will appear at a characteristic chemical shift.

-

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would show a single resonance, providing direct evidence for the silicon environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

C-H stretching: Around 2850-2960 cm⁻¹ from the hexyl groups.

-

C-H bending: Around 1375-1465 cm⁻¹.

-

Si-Cl stretching: Typically in the region of 450-650 cm⁻¹.

-

Si-C stretching: Around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (269.33 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a characteristic intensity ratio. Fragmentation would likely involve the loss of hexyl groups and chlorine atoms.

Applications in Drug Development

This compound's role as an API synthesis precursor is significant.[1] The silicon atom can be incorporated into the carbon skeleton of a drug molecule to modify its physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. The two hexyl chains provide significant lipophilicity, which can be advantageous for targeting specific biological membranes or for enhancing the solubility of a drug in lipid-based formulations. The dichlorosilyl functional group provides a reactive handle for further chemical modifications, allowing for the attachment of other functional groups or the formation of polymeric drug delivery systems.

References

Dichlorodihexylsilane: An In-Depth Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodihexylsilane (C₁₂H₂₆Cl₂Si), a versatile organosilicon compound, serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and diagnostic sectors[1]. Its reactivity is dominated by the two chlorine atoms attached to the silicon center, which are readily displaced by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including water, alcohols, amines, and organometallic reagents. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound, with the CAS number 18204-93-8, is a diorganodichlorosilane characterized by a central silicon atom bonded to two hexyl chains and two chlorine atoms[1][2][3]. It is typically a colorless to light yellow clear liquid, though it can also be presented as a white powder, and is known to react rapidly with moisture and other protic solvents[1][2]. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes it a valuable precursor for the synthesis of a diverse array of organosilicon compounds, including siloxanes, alkoxysilanes, and aminosilanes. These derivatives find applications as coupling agents, surface modifiers, and building blocks in the creation of advanced materials and active pharmaceutical ingredients (APIs)[1][4]. Understanding the nuances of its reactions with various nucleophiles is paramount for controlling the outcome of synthetic procedures and tailoring the properties of the resulting products.

General Principles of Reactivity

The reactivity of this compound is governed by the electrophilic nature of the silicon atom and the excellent leaving group ability of the chloride ions. The silicon atom is electropositive due to the electron-withdrawing effect of the two chlorine atoms. This makes it susceptible to attack by nucleophiles, which are electron-rich species.

The general reaction mechanism for the nucleophilic substitution at the silicon center is a stepwise process, often proceeding through a pentacoordinate silicon intermediate. The reaction can be generalized as follows:

(Hex)₂SiCl₂ + Nu⁻ → (Hex)₂Si(Cl)(Nu) + Cl⁻ (Hex)₂Si(Cl)(Nu) + Nu⁻ → (Hex)₂Si(Nu)₂ + Cl⁻

Where 'Hex' represents the hexyl group (C₆H₁₃) and 'Nu' represents a nucleophile. The reaction proceeds in two successive substitution steps. The rate and extent of these substitutions can be controlled by reaction conditions such as stoichiometry, temperature, and the nature of the nucleophile.

Reactions with Specific Nucleophiles

Hydrolysis: Reaction with Water

The hydrolysis of this compound is a vigorous reaction that leads to the formation of dihexylsilanediol, which is often unstable and readily undergoes self-condensation to form siloxanes. This reaction is the fundamental basis for the synthesis of poly(dihexylsiloxane) polymers and for the use of this compound in forming hydrophobic surface coatings[4].

Reaction Pathway:

Experimental Protocol: Synthesis of Dihexylsilanediol and Poly(dihexylsiloxane)

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: this compound is dissolved in an anhydrous, non-polar solvent such as toluene (B28343) or diethyl ether. A stoichiometric amount of water, often with a weak base like pyridine (B92270) or triethylamine (B128534) to act as a hydrochloric acid scavenger, is placed in the dropping funnel.

-

Reaction: The water/base mixture is added dropwise to the stirred solution of this compound at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Workup for Diol (if stable): After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours. The precipitated amine hydrochloride salt is removed by filtration. The filtrate is washed with water to remove any remaining salt and dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is then removed under reduced pressure to yield the crude dihexylsilanediol. Further purification can be achieved by recrystallization.

-

Workup for Polysiloxane: For the synthesis of the polymer, the reaction can be carried out at a higher temperature after the initial hydrolysis to promote condensation. Alternatively, the isolated silanediol can be heated with a catalyst to induce polymerization.

Quantitative Data:

| Product | Typical Yield | Reference |

| Dihexylsilanediol | Variable, often used in situ | General knowledge |

| Poly(dihexylsiloxane) | >90% | [5][6][7][8] |

Alcoholysis: Reaction with Alcohols

The reaction of this compound with alcohols (alcoholysis) yields dihexyldialkoxysilanes. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction Pathway:

Experimental Protocol: Synthesis of Dihexyldimethoxysilane (B14061394)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a condenser, a dropping funnel, and a magnetic stirrer, and kept under an inert atmosphere.

-

Reagents: A solution of this compound in a dry, inert solvent like hexane (B92381) or THF is prepared. A solution of anhydrous methanol (B129727) and a stoichiometric amount of a tertiary amine (e.g., triethylamine) in the same solvent is placed in the dropping funnel.

-

Reaction: The methanol/amine solution is added dropwise to the stirred this compound solution at room temperature.

-

Workup: After complete addition, the mixture is stirred for several hours. The resulting triethylammonium (B8662869) chloride precipitate is filtered off. The solvent is removed from the filtrate by rotary evaporation, and the crude dihexyldimethoxysilane is purified by vacuum distillation.

Quantitative and Spectroscopic Data:

| Product | Typical Yield | 1H NMR (CDCl₃, δ ppm) (Predicted) | 13C NMR (CDCl₃, δ ppm) (Predicted) |

| Dihexyldimethoxysilane | High | ~3.5 (s, 6H, OCH₃), 0.8-1.5 (m, 26H, Hexyl) | ~50 (OCH₃), 14, 22, 23, 31, 32 (Hexyl) |

| Dihexyldiethoxysilane | High | ~3.7 (q, 4H, OCH₂), ~1.2 (t, 6H, CH₃), 0.8-1.5 (m, 26H, Hexyl) | ~58 (OCH₂), ~18 (CH₃), 14, 22, 23, 31, 32 (Hexyl) |

(Note: Predicted NMR data is based on general chemical shift ranges for similar structures.)

Aminolysis: Reaction with Amines

This compound reacts with primary and secondary amines to form dihexyldiaminosilanes. The reaction requires two equivalents of the amine per Si-Cl bond: one to act as the nucleophile and the second to neutralize the liberated HCl.

Reaction Pathway:

Experimental Protocol: Synthesis of Bis(diethylamino)dihexylsilane

-

Reaction Setup: A reaction vessel is set up for an inert atmosphere reaction as described previously.

-

Reagents: this compound is dissolved in a dry, non-polar solvent. A solution containing at least four equivalents of diethylamine (B46881) in the same solvent is prepared.

-

Reaction: The diethylamine solution is added slowly to the this compound solution at room temperature. An exothermic reaction with the formation of a white precipitate (diethylammonium chloride) will be observed.

-

Workup: The reaction mixture is stirred for several hours to ensure complete reaction. The solid is removed by filtration under an inert atmosphere. The solvent is evaporated from the filtrate, and the resulting bis(diethylamino)dihexylsilane is purified by vacuum distillation.

Quantitative Data:

| Product | Typical Yield | Reference |

| Bis(diethylamino)dihexylsilane | High | [9] |

Reaction with Organometallic Reagents

Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that can form new silicon-carbon bonds by reacting with this compound. These reactions are useful for synthesizing unsymmetrical tetraorganosilanes.

Reaction Pathway:

References

- 1. nbinno.com [nbinno.com]

- 2. DI-N-HEXYLDICHLOROSILANE | 18204-93-8 [chemicalbook.com]

- 3. 18204-93-8[Dichloro(dihexyl)silane]- Acmec Biochemical [acmec.com.cn]

- 4. CAS 18204-93-8: this compound | CymitQuimica [cymitquimica.com]

- 5. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Handling of Dichlorodihexylsilane Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of dichlorodihexylsilane under ambient laboratory conditions. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from available safety data sheets, analogous chlorosilane compounds, and established chemical principles. All personnel handling this substance must be thoroughly trained in the procedures for managing highly reactive and corrosive materials.

Chemical and Physical Properties

This compound is a colorless liquid with properties characteristic of dichlorodialkylsilanes. The available quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆Cl₂Si | [1] |

| Molecular Weight | 269.33 g/mol | [1] |

| CAS Number | 18204-93-8 | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

| Purity | Min. 90.0% (GC) | [1] |

| Refractive Index | 1.45 | [1] |

| Specific Gravity | 0.97 | [1] |

| Condition to Avoid | Moisture Sensitive | [1] |

Stability and Reactivity Under Ambient Conditions

Under ambient conditions, this compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds. Its stability is significantly compromised by the presence of moisture.

2.1. Reactivity with Water (Hydrolysis)

This compound is highly sensitive to moisture and reacts vigorously with water, including atmospheric humidity.[1] This hydrolysis reaction is characteristic of chlorosilanes and results in the formation of dihydroxydihexylsilane and corrosive hydrogen chloride (HCl) gas.[2][3][4] The dihydroxy intermediate is unstable and readily undergoes condensation to form polysiloxane oils or resins.

The overall hydrolysis reaction can be summarized as follows:

C₁₂H₂₆Cl₂Si + 2H₂O → C₁₂H₂₆(OH)₂Si + 2HCl

The subsequent condensation reaction is:

n C₁₂H₂₆(OH)₂Si → [-Si(C₆H₁₃)₂-O-]n + n H₂O

2.2. Reactivity with Air

In the absence of moisture, this compound is relatively stable in air. However, due to the ubiquitous nature of atmospheric moisture, handling in an open environment will lead to hydrolysis and the release of HCl fumes.[2] Some chlorosilanes can be flammable in air and may form explosive mixtures.[2][3]

2.3. Thermal Stability

Specific thermal decomposition data for this compound is not available. However, analogous chlorosilanes exhibit high thermal stability and begin to decompose at temperatures significantly above ambient conditions. For instance, monosilane (SiH₄) starts to thermally decompose above 420°C. It is anticipated that this compound would require elevated temperatures for decomposition. Hazardous decomposition products upon heating or in a fire may include hydrogen chloride and phosgene (B1210022) gases.[2]

2.4. Incompatible Materials

In addition to water, this compound is expected to react vigorously with other protic solvents, such as alcohols, and with strong bases and acids.[2]

The following table summarizes the expected reactivity of this compound under ambient conditions.

| Condition/Reactant | Reactivity and Hazardous Products |

| Moisture/Water | Vigorous, exothermic reaction to produce dihydroxydihexylsilane and corrosive hydrogen chloride (HCl) gas. The silanol (B1196071) intermediate condenses to form polysiloxanes.[2][3][4] |

| Air | Stable in dry air. In the presence of atmospheric moisture, hydrolysis will occur, releasing HCl fumes.[2] May be flammable. |

| Heat | Stable at ambient temperatures. At elevated temperatures or in a fire, decomposition may produce toxic and corrosive gases such as hydrogen chloride and phosgene.[2] |

| Alcohols | Reacts to form alkoxysilanes and HCl. |

| Strong Bases/Acids | Vigorous reaction, potentially generating toxic or flammable gases.[2] |

Handling and Storage Protocols

Given its reactivity, stringent handling and storage procedures are mandatory to ensure safety and maintain the integrity of the compound.

3.1. General Handling

-

Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere (e.g., dry nitrogen or argon) in a well-ventilated fume hood. This prevents contact with atmospheric moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.

-

Dispensing: Use dry glassware and syringes for transferring the liquid. Syringes should be purged with an inert gas before use.

-

Spill Management: Have appropriate spill control materials readily available. Small spills can be neutralized with an inert absorbent material (e.g., sand, vermiculite) and then cautiously treated with a neutralizing agent like sodium bicarbonate. Do not use water to clean up spills.

3.2. Storage

-

Container: Store this compound in its original, tightly sealed container.

-

Environment: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. Storage under an inert atmosphere is recommended.[6]

-

Moisture Control: Protect from any contact with water or humidity.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for handling moisture-sensitive reagents and analyzing chlorosilane hydrolysis can be adapted.

4.1. General Experimental Workflow for Handling

The following workflow is recommended for any experiment involving this compound.

Caption: General experimental workflow for handling this compound.

4.2. Protocol for Monitoring Hydrolysis (Adapted)

This qualitative protocol is adapted from methods used for other chlorosilanes and can be used to observe the rapid hydrolysis of this compound.

-

Preparation: In a fume hood, place a beaker containing deionized water on a magnetic stir plate.

-

pH Measurement: Insert a calibrated pH probe into the water and record the initial pH.

-

Addition of Silane: While stirring, carefully add a small, measured amount of this compound to the water.

-

Observation: Observe the immediate fuming (HCl gas) and the rapid decrease in the pH of the solution, indicating the production of hydrochloric acid. A cloudy precipitate or separate oil phase of the resulting polysiloxane may also be observed.

Signaling Pathways and Logical Relationships

The primary chemical transformation of this compound under ambient conditions is its reaction with water. The following diagram illustrates the logical relationship of this process.

Caption: Reaction pathway of this compound upon exposure to moisture.

References

- 1. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Dichlorodihexylsilane CAS number 18204-93-8 properties

An In-depth Technical Guide to Dichlorodihexylsilane (CAS Number 18204-93-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 18204-93-8, is an organosilicon compound with the chemical formula C₁₂H₂₆Cl₂Si.[1][2] It belongs to the class of dialkyldichlorosilanes, which are versatile intermediates in organic and materials chemistry. This document provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its potential applications in research and drug development. This compound is typically a colorless to pale yellow liquid and is noted for its reactivity, primarily due to the two chlorine atoms attached to the silicon atom.[3][4] These reactive sites allow for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆Cl₂Si | [1][2] |

| Molecular Weight | 269.33 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [3][4] |

| Melting Point | < 0 °C | [2] |

| Boiling Point | 111 °C | [2] |

| 195 °C | [3] | |

| Density | 0.962 g/mL at 25 °C | [2] |

| Refractive Index | 1.4104 | [2] |

| Flash Point | 88 °C | [2] |

| Purity | ≥90.0% to ≥95% | [3][5] |

| SMILES | CCCCCC--INVALID-LINK--(Cl)CCCCCC | [5] |

| InChIKey | NRAYZPGATNMOSB-UHFFFAOYSA-N | [5] |

Note on Boiling Point: Conflicting boiling point data has been reported in the literature. Researchers should verify this property for their specific sample.

Synthesis

A plausible synthetic route for this compound would involve the reaction of 1-chlorohexane (B165106) with silicon powder.

General Experimental Protocol for Dialkyldichlorosilane Synthesis (Müller-Rochow Process)

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound. Appropriate safety precautions must be taken when performing this reaction.

Materials:

-

Alkyl halide (e.g., 1-chlorohexane)

-

Silicon powder (metallurgical grade)

-

Copper catalyst (e.g., copper(I) chloride or copper powder)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a mechanical stirrer, condenser, and gas inlet/outlet

Procedure:

-

The silicon powder and copper catalyst are placed in the reaction vessel.

-

The system is flushed with an inert gas to remove air and moisture.

-

The reactor is heated to the reaction temperature, typically in the range of 250-350 °C.

-

The alkyl halide vapor is passed through the heated silicon-copper mixture.

-

The reaction produces a mixture of methylchlorosilanes, with the dialkyldichlorosilane being a major product.

-

The product mixture is cooled and collected in a receiving flask.

-

Fractional distillation is used to separate the desired dialkyldichlorosilane from other products and unreacted starting materials.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chloride ions. This reactivity makes it a valuable intermediate for the introduction of a dihexylsilyl moiety into organic molecules.

Hydrolysis and Condensation

One of the most common reactions of dichlorodialkylsilanes is hydrolysis, which leads to the formation of silanols. These silanols are often unstable and readily undergo condensation to form polysiloxanes.[8][9]

This reactivity is fundamental to the production of silicone polymers. By controlling the reaction conditions, linear, cyclic, or cross-linked polysiloxanes can be synthesized.

Role as a Chemical Intermediate in Drug Development

In the context of drug development and pharmaceutical synthesis, dichlorodialkylsilanes serve as important intermediates for the formation of silicon-containing molecules. The introduction of a silyl (B83357) group can modify the physicochemical properties of a drug candidate, such as its lipophilicity, metabolic stability, and bioavailability.

The general utility of this compound as a synthetic intermediate involves its reaction with nucleophiles (Nu⁻), such as alcohols, amines, or organometallic reagents, to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds.

This general transformation allows for the incorporation of the dihexylsilyl group into a wide range of organic scaffolds, potentially leading to novel therapeutic agents with improved pharmacological profiles.

Safety Information

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions. The following table summarizes its GHS hazard information.

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Corrosive, Harmful | Danger | Causes severe skin burns and eye damage. Harmful if swallowed. | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

This safety information is based on data for similar dichlorosilane (B8785471) compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling.[10][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and materials science. Its well-defined reactivity, centered on the two silicon-chlorine bonds, allows for its incorporation into a variety of molecular structures. For researchers and professionals in drug development, understanding the properties and reactivity of this compound can open avenues for the design and synthesis of novel silicon-containing therapeutic agents. Due to its hazardous nature, strict adherence to safety protocols is paramount when working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS 18204-93-8: this compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]

- 8. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 9. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Hydrolysis Mechanism of Dichlorodihexylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodihexylsilane ((C₆H₁₃)₂SiCl₂) is an organosilicon compound of significant interest due to its role as a precursor in the synthesis of polysiloxanes and other silicon-containing materials. The properties of the final polymeric materials are critically dependent on the controlled hydrolysis and subsequent condensation of the this compound monomer. A thorough understanding of the hydrolysis mechanism is therefore paramount for tailoring the characteristics of the resulting silicone-based products for a variety of applications, including in specialized elastomers and as functional excipients in drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of this compound, detailed experimental protocols for its study, and a framework for the characterization of its hydrolysis products.

Core Reaction Mechanism: A Two-Step Process

The conversion of this compound to a polysiloxane network is a sequential process involving two primary stages: hydrolysis and condensation.

Step 1: Hydrolysis

The initial and typically rapid step is the hydrolysis of this compound upon contact with water. This reaction involves the nucleophilic substitution of the chloro groups with hydroxyl groups, leading to the formation of the corresponding silanediol, dihexylsilanediol ((C₆H₁₃)₂Si(OH)₂). This process is generally vigorous and results in the liberation of hydrogen chloride (HCl) as a byproduct, which can in turn catalyze subsequent reactions.

(C₆H₁₃)₂SiCl₂ + 2H₂O → (C₆H₁₃)₂Si(OH)₂ + 2HCl

The reactivity of the Si-Cl bond makes this compound highly sensitive to moisture, and the reaction is often exothermic.

Step 2: Condensation

The dihexylsilanediol intermediate is generally unstable and readily undergoes condensation. In this step, two silanol (B1196071) groups react to form a siloxane bond (Si-O-Si), with the elimination of a water molecule. This polycondensation can proceed through two main pathways:

-

Linear Condensation: Silanediol molecules react in a linear fashion to form long polymer chains, which is often the desired route for producing high-molecular-weight polydialkylsiloxanes.

-

Cyclic Condensation: Intramolecular or intermolecular condensation between nearby silanol groups can lead to the formation of cyclic siloxanes of varying ring sizes.

The balance between linear and cyclic condensation is influenced by factors such as reaction conditions (temperature, pH, solvent) and the steric hindrance imposed by the hexyl groups.

Visualizing the Hydrolysis and Condensation Pathway

The following diagram illustrates the sequential steps from the this compound monomer to the formation of linear and cyclic polysiloxanes.

Methodological & Application

Synthesis of Poly(dihexylsilane) via Wurtz-Type Coupling of Dichlorodihexylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(dihexylsilane) from dichlorodihexylsilane using a Wurtz-type coupling reaction. Polysilanes, with their unique optoelectronic properties, are of significant interest in various fields, including materials science and advanced drug delivery systems. This guide offers a comprehensive overview of the synthesis, characterization, and key data associated with poly(dihexylsilane).

Introduction

Poly(dihexylsilane) is a high-molecular-weight polymer with a backbone consisting of silicon atoms, each bearing two hexyl side chains. The σ-conjugation along the silicon backbone gives rise to distinct electronic and photophysical properties, making it a valuable material for applications such as photoresists, conducting polymers, and ceramic precursors. The most common and effective method for synthesizing high-molecular-weight poly(dihexylsilane) is the Wurtz-type reductive coupling of this compound using an alkali metal, typically sodium.[1] This reaction involves the dehalogenation of the monomer by the metal to form Si-Si bonds.[1]

Experimental Protocols

Protocol 1: Wurtz-Type Coupling Synthesis of Poly(dihexylsilane)

This protocol details the synthesis of poly(dihexylsilane) using a sodium dispersion in toluene (B28343).

Materials:

-

This compound (Cl₂Si(C₆H₁₃)₂)

-

Sodium metal (Na)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), HPLC grade

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Cannula for liquid transfer

-

Schlenk line or glovebox for inert atmosphere operations

-

Filtration apparatus (Büchner funnel or similar)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble a dry three-necked flask with a reflux condenser, a mechanical stirrer, and a septum. Flame-dry the glassware under vacuum and then fill it with an inert atmosphere (Argon or Nitrogen).

-

Sodium Dispersion: In the reaction flask, add anhydrous toluene. Carefully add sodium metal chunks to the toluene. Heat the mixture to the melting point of sodium (~98 °C) and stir vigorously to create a fine dispersion of sodium. Cool the dispersion to room temperature while maintaining stirring.

-

Monomer Addition: Dissolve this compound in anhydrous toluene in a separate dry flask under an inert atmosphere. Transfer this solution to the flask containing the sodium dispersion via a cannula.

-

Polymerization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring. The reaction is typically carried out for several hours (e.g., 2-4 hours). The formation of a purple or blue-black color indicates the progress of the reaction.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the excess sodium by slowly adding isopropanol to the reaction mixture until the sodium is completely consumed.

-

Precipitation and Filtration: Pour the reaction mixture into a large volume of a non-solvent, such as methanol or a mixture of methanol and isopropanol, to precipitate the polymer. Filter the crude polymer using a Büchner funnel.

-

Purification: Wash the collected polymer multiple times with methanol to remove any remaining salts and low-molecular-weight oligomers.

-

Drying: Dry the purified poly(dihexylsilane) in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product is typically a white or off-white solid.

Safety Precautions:

-

Sodium metal is highly reactive and pyrophoric. Handle it under an inert atmosphere and away from water.

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE).

-

Toluene is a flammable and toxic solvent. Use it in a well-ventilated area.

Data Presentation

The properties of poly(dihexylsilane) can vary depending on the specific reaction conditions. The following tables summarize typical data obtained from the synthesis and characterization of poly(dihexylsilane).

Table 1: Synthesis of Poly(dihexylsilane) - Reaction Conditions and Yields

| Monomer | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Isolated Yield (%) |

| This compound | Sodium Dispersion | Toluene | 110 | 2-4 | 67-82 | >50 |

| This compound | Sodium Dispersion | THF | Room Temperature | 2-4 | 67-82 | >50[2] |

Table 2: Molecular Weight and Polydispersity of Poly(dihexylsilane)

| Synthesis Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |